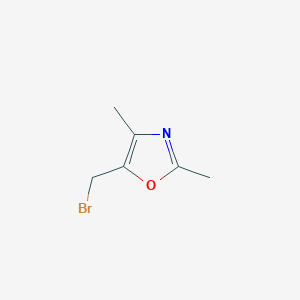

5-(Bromomethyl)-2,4-dimethyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrNO |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

5-(bromomethyl)-2,4-dimethyl-1,3-oxazole |

InChI |

InChI=1S/C6H8BrNO/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 |

InChI Key |

HIEZKDKUAGIUER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromomethyl 2,4 Dimethyloxazole

Direct Side-Chain Bromination Approaches

Direct side-chain bromination focuses on the selective halogenation of the C5-methyl group of a 2,4,5-trimethyloxazole precursor. This approach is favored for its atom economy and straightforward nature.

Radical Bromination with N-Bromosuccinimide (NBS)

The most common method for the selective bromination of a methyl group adjacent to an aromatic or heterocyclic ring is the Wohl-Ziegler reaction. wikipedia.orgorganic-chemistry.orgmychemblog.com This reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator. The reaction proceeds via a free-radical chain mechanism. mychemblog.com

The reaction is typically carried out by refluxing a solution of 2,4,5-trimethyloxazole and a stoichiometric amount of NBS in a nonpolar solvent, most commonly carbon tetrachloride (CCl₄). wikipedia.org A radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), is added in catalytic amounts to initiate the reaction. mychemblog.com The initiator decomposes upon heating or irradiation to generate free radicals, which then abstract a hydrogen atom from the C5-methyl group of the oxazole (B20620). This generates a resonance-stabilized benzylic-type radical, which then reacts with NBS to form the desired 5-(bromomethyl)-2,4-dimethyloxazole and a succinimidyl radical. The succinimidyl radical continues the chain reaction by reacting with HBr, which is formed as a byproduct, to regenerate a bromine radical.

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| 2,4,5-Trimethyloxazole | N-Bromosuccinimide (NBS), Dibenzoyl peroxide (initiator) | Carbon Tetrachloride (CCl₄) | Reflux | Moderate to High | wikipedia.orgmychemblog.com |

Peroxide-Initiated Bromination

While NBS is the most frequently used reagent for this transformation, other sources of bromine can be employed in conjunction with a radical initiator. In these cases, a peroxide, such as dibenzoyl peroxide, serves not only to initiate the radical chain but can also be the primary source of radicals to propagate the reaction. The homolytic cleavage of the peroxide O-O bond upon heating generates benzoyloxy radicals. These radicals can abstract a hydrogen atom from the methyl group of 2,4,5-trimethyloxazole, initiating the bromination process in the presence of a bromine source like molecular bromine (Br₂). However, the use of Br₂ can lead to side reactions, such as addition to the oxazole ring, which is why NBS is generally preferred as it maintains a low concentration of Br₂ throughout the reaction. organic-chemistry.org

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

| 2,4,5-Trimethyloxazole | Bromine (Br₂), Dibenzoyl peroxide (initiator) | Carbon Tetrachloride (CCl₄) | Heating | Variable | mychemblog.com |

Synthesis via Precursor Functionalization

An alternative strategy involves the synthesis of an oxazole ring that already possesses a functional group at the C5 position, which can then be converted to the bromomethyl group.

Conversion of Hydroxymethyl Precursors to Bromomethyl Derivatives

A common precursor for this route is (2,4-dimethyloxazol-5-yl)methanol. This alcohol can be converted to the corresponding bromide through standard nucleophilic substitution reactions. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation.

The reaction with PBr₃ typically involves treating the alcohol with the reagent in a suitable solvent like diethyl ether or dichloromethane (B109758). The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. Similarly, thionyl bromide converts the alcohol to a bromosulfite ester, which then undergoes intramolecular substitution by bromide.

| Reactant | Reagent | Solvent | Conditions | Yield |

| (2,4-dimethyloxazol-5-yl)methanol | Phosphorus tribromide (PBr₃) | Diethyl ether | 0 °C to room temperature | Good |

| (2,4-dimethyloxazol-5-yl)methanol | Thionyl bromide (SOBr₂) | Dichloromethane | 0 °C to room temperature | Good |

General Strategies for Synthesizing 2,4-Dimethyloxazole (B1585046) Scaffolds Prior to Bromination

The synthesis of the core 2,4-dimethyloxazole ring system with a suitable functional group at the C5 position can be accomplished through various classical methods.

One of the most established methods is the Robinson-Gabriel synthesis , which involves the cyclization of an α-acylamino ketone. For the synthesis of a precursor like ethyl 2,4-dimethyloxazole-5-carboxylate, the starting material would be ethyl 2-acetamido-3-oxobutanoate. This intermediate can be cyclized using a dehydrating agent such as sulfuric acid or phosphorus oxychloride to form the oxazole ring. The resulting ester can then be reduced to the corresponding hydroxymethyl precursor, (2,4-dimethyloxazol-5-yl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Another versatile method is the van Leusen oxazole synthesis . nih.govmdpi.comorganic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govwikipedia.org To obtain a 2,4-dimethyl-5-substituted oxazole, a suitable aldehyde precursor would be required. For instance, the reaction of acetaldehyde with a substituted TosMIC derivative could potentially lead to the desired scaffold. The van Leusen reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Advanced Synthetic Techniques for Bromomethyl Oxazoles

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, often providing advantages in terms of efficiency, selectivity, and environmental impact.

Photocatalytic C-H Bromination: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. mdpi.com This methodology can be applied to the benzylic-type C-H bonds of the methyl group on 2,4,5-trimethyloxazole. A photocatalyst, upon excitation with visible light, can initiate a radical chain reaction for bromination using a mild bromine source. This approach often proceeds under milder conditions compared to traditional radical reactions and can offer improved selectivity. mdpi.com

Flow Chemistry: The use of continuous flow reactors for the synthesis of heterocyclic compounds is a rapidly growing area. researchgate.net Flow chemistry offers advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety when dealing with hazardous reagents or intermediates, and ease of scalability. The Wohl-Ziegler bromination, for example, can be adapted to a flow process, allowing for a safer and more efficient synthesis of this compound.

Enzymatic Halogenation: Biocatalysis offers a green and highly selective alternative for halogenation reactions. Halogenase enzymes can catalyze the specific incorporation of halogen atoms onto a substrate under mild, aqueous conditions. While the direct application of a halogenase for the synthesis of this compound is still an area of research, the development of engineered enzymes with tailored substrate specificities holds promise for future environmentally benign synthetic routes.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While a dedicated continuous flow synthesis for this compound has not been extensively reported, related methodologies for analogous structures provide a blueprint for its potential production.

A notable example is the development of a three-step continuous-flow process for the synthesis of 2-(azidomethyl)oxazoles, which proceeds through a key 2-(bromomethyl)oxazole intermediate. beilstein-journals.org This process begins with the thermolysis of vinyl azides to generate reactive azirine intermediates. These intermediates then react with bromoacetyl bromide to form the 2-(bromomethyl)oxazole core. The entire sequence is performed in an integrated flow system, which avoids the isolation of potentially unstable intermediates. beilstein-journals.org

Adapting this methodology for the synthesis of this compound would involve the careful selection of starting materials that would yield the desired 2,4-dimethyl substitution pattern on the oxazole ring. The principles of this integrated flow process, including the controlled generation of reactive intermediates and in-line quenching and purification, are directly applicable.

Another relevant advancement is the creation of a fully automated, multipurpose mesofluidic flow reactor for the synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org This system utilizes on-chip mixing and columns of solid-supported reagents to streamline the synthetic process. The reactor's flexibility allows for rapid screening of reaction parameters, making it an ideal platform for optimizing the synthesis of specific targets like this compound.

The following table summarizes the conditions and outcomes for the continuous flow synthesis of a related bromomethyl oxazole, illustrating the potential of this technology.

| Reagents | Reactor Conditions | Residence Time | Product | Yield |

| Vinyl azide, Bromoacetyl bromide | PFA tubing coil reactor, 50 °C | 5 minutes | 2-(bromomethyl)oxazole | Good conversion |

This data is based on the synthesis of a 2-(bromomethyl)oxazole intermediate as described in the literature and is presented to illustrate the potential of continuous flow methods for the synthesis of the title compound.

Metal-Free and Green Chemistry Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of oxazole synthesis, this often involves the development of metal-free catalytic systems and the use of more benign solvents and reagents.

Several metal-free approaches to the synthesis of the oxazole ring have been reported and could be adapted for the preparation of this compound. rsc.org One of the most well-established methods is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

A potential metal-free synthesis of this compound could involve a modification of the van Leusen reaction or a similar pathway. For instance, a Brønsted acid-catalyzed cyclization of α-diazoketones with amides has been shown to be an effective metal-free method for producing 2,4-disubstituted oxazoles. organic-chemistry.org

Furthermore, green chemistry encourages the use of alternative energy sources and reaction media. Microwave-assisted synthesis has been successfully employed for the preparation of various oxazole derivatives, often leading to shorter reaction times and higher yields. ijpsonline.com The use of ionic liquids as recyclable reaction media also represents a green alternative to traditional volatile organic solvents. ijpsonline.com

The following table outlines various metal-free and green chemistry approaches that could be applied to the synthesis of functionalized oxazoles.

| Synthetic Method | Key Reagents | Catalyst/Conditions | Key Advantages |

| van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide | Base | Mild, metal-free |

| Brønsted Acid Catalysis | α-diazoketone, Amide | Trifluoromethanesulfonic acid | Metal-free, good functional group tolerance |

| Microwave-Assisted Synthesis | Various precursors | Microwave irradiation | Rapid, efficient |

| Ionic Liquid Media | Various precursors | Ionic liquid solvent | Recyclable solvent |

This table summarizes general metal-free and green chemistry methods for oxazole synthesis that could be adapted for the production of this compound.

Chemical Reactivity and Derivatization Strategies of 5 Bromomethyl 2,4 Dimethyloxazole

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group (—CH₂Br) attached to the C5 position of the oxazole (B20620) ring is an excellent electrophilic site. The bromine atom is a good leaving group, and the carbon is activated by the adjacent aromatic oxazole system. This makes the compound highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions with a wide variety of nucleophiles.

One of the most powerful transformations in organic synthesis is the formation of new carbon-carbon bonds, which allows for the construction of more complex molecular skeletons. sigmaaldrich.comorganic-chemistry.orgchalmers.sersc.org The bromomethyl group of 5-(bromomethyl)-2,4-dimethyloxazole readily participates in reactions with carbon-based nucleophiles.

A classic example is the reaction with diethyl malonate and other related active methylene compounds. nih.gov In this reaction, a base (such as sodium ethoxide) is used to deprotonate the diethyl malonate, generating a stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new C-C bond. The resulting product can be further manipulated; for instance, the ester groups can be hydrolyzed and decarboxylated to yield a substituted propionic acid derivative.

General Reaction Scheme with Malonates:

Step 1 (Enolate Formation): A base removes an acidic proton from the active methylene compound.

Step 2 (Nucleophilic Attack): The resulting enolate attacks the bromomethyl group in an SN2 fashion.

Below is a table of potential carbon nucleophiles and the expected products from their reaction with this compound.

| Nucleophile Precursor | Base | Resulting Product Class |

| Diethyl malonate | NaOEt | Substituted malonic ester |

| Ethyl acetoacetate | NaOEt | Substituted β-keto ester |

| 2-Nitropropane | NaH | Substituted nitroalkane |

| Sodium cyanide | N/A | Substituted nitrile |

The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to convert aldehydes and ketones into alkenes. google.comgoogleapis.com The key reagent for this transformation is a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt. researchgate.netunive.itbeilstein-journals.org

This compound serves as an excellent precursor for the synthesis of such phosphonium salts. The reaction involves the quaternization of a phosphine, most commonly triphenylphosphine (PPh₃), through nucleophilic attack on the bromomethyl group. googleapis.comunive.it This reaction is typically carried out by heating the two reactants in a suitable solvent like toluene or acetonitrile, leading to the formation of a stable phosphonium bromide salt.

Once formed, the phosphonium salt can be converted into the corresponding ylide by treatment with a strong base (e.g., n-butyllithium, sodium hydride). The ylide can then be reacted in situ with a carbonyl compound to generate an alkene, effectively coupling the oxazole moiety to another molecular fragment via a carbon-carbon double bond.

Reaction Steps:

Salt Formation: this compound + PPh₃ → [2,4-Dimethyl-5-oxazolyl)methyl]triphenylphosphonium bromide

Ylide Generation: Phosphonium salt + Base → Phosphorus Ylide

Wittig Reaction: Ylide + Aldehyde/Ketone → Alkene + Triphenylphosphine oxide

| Reactant | Reagent(s) | Intermediate/Product |

| This compound | 1. Triphenylphosphine (PPh₃) | [(2,4-Dimethyl-5-oxazolyl)methyl]triphenylphosphonium bromide |

| [(2,4-Dimethyl-5-oxazolyl)methyl]triphenylphosphonium bromide | 2. Strong Base (e.g., n-BuLi) | (2,4-Dimethyl-5-oxazolyl)methylenetriphenylphosphorane (Wittig Reagent) |

| Wittig Reagent | 3. Benzaldehyde | 5-Styryl-2,4-dimethyloxazole |

The electrophilic nature of the bromomethyl group allows for facile reaction with a broad range of heteroatom nucleophiles, including nitrogen, oxygen, and sulfur compounds. nih.govnih.gov These reactions are fundamental for introducing diverse functional groups and building blocks.

Amination: Reaction with primary or secondary amines leads to the formation of the corresponding substituted amines. This is a direct way to link the oxazole core to other nitrogen-containing structures. The reaction typically proceeds under mild conditions, often with an excess of the amine or an auxiliary base to neutralize the HBr byproduct.

Ether Formation: Alkoxides or phenoxides, generated by treating alcohols or phenols with a base like sodium hydride, react smoothly to form ethers. This allows for the introduction of various alkoxy or aryloxy functionalities.

Thioether Formation: Thiolates, which are potent nucleophiles, react rapidly to yield thioethers (sulfides). These reactions are often high-yielding and tolerant of many other functional groups.

| Nucleophile | Product Class | Example Product |

| Ammonia (NH₃) | Primary Amine | (2,4-Dimethyl-5-oxazolyl)methanamine |

| Piperidine | Tertiary Amine | 5-(Piperidin-1-ylmethyl)-2,4-dimethyloxazole |

| Sodium Methoxide (NaOMe) | Methyl Ether | 5-(Methoxymethyl)-2,4-dimethyloxazole |

| Sodium Thiophenoxide (NaSPh) | Thioether | 5-(Phenylthiomethyl)-2,4-dimethyloxazole |

Cross-Coupling Chemistry of Brominated Oxazoles

While the bromomethyl group provides a handle for SN2 chemistry, derivatization of the oxazole ring itself often relies on transition metal-catalyzed cross-coupling reactions. ignited.inrsc.orgmdpi-res.com These reactions typically require a halogen atom directly attached to the aromatic ring (an aryl halide). Therefore, to apply this chemistry, a starting material such as 5-bromo-2,4-dimethyloxazole would be necessary. This section discusses the powerful cross-coupling strategies applicable to such brominated oxazole systems.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C(sp²)–C(sp²) bonds. nih.govnih.govyonedalabs.comnih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.commdpi.comyoutube.com For a brominated oxazole, this reaction allows for the direct attachment of aryl, heteroaryl, or vinyl groups to the oxazole ring. researchgate.netnih.govnih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the oxazole.

Transmetalation: The organic group from the boron reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. youtube.com

A wide array of palladium catalysts, ligands, and bases can be employed, allowing for the fine-tuning of reaction conditions to accommodate various functional groups. mdpi.com

| Catalyst | Ligand | Base | Solvent | Boronic Acid | Product Type |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 5-Phenyl-oxazole derivative |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-oxazole derivative |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF | 2-Thienylboronic acid | 5-(2-Thienyl)-oxazole derivative |

Beyond the Suzuki-Miyaura reaction, several other transition metal-mediated couplings are instrumental in the functionalization of bromo-oxazoles. researchgate.net These reactions employ different organometallic reagents and offer complementary reactivity for introducing a variety of substituents.

Stille Coupling: This reaction pairs the bromo-oxazole with an organostannane reagent (R-SnBu₃) using a palladium catalyst. It is highly effective for coupling with vinyl, alkynyl, and aryl groups.

Sonogashira Coupling: This is a powerful method for forming carbon-carbon triple bonds by coupling the bromo-oxazole with a terminal alkyne. The reaction is co-catalyzed by palladium and copper complexes.

Heck Coupling: This reaction forms a new C-C bond between the bromo-oxazole and an alkene, typically at the less substituted carbon of the double bond.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms C-N bonds by coupling the bromo-oxazole with an amine. This is a premier method for synthesizing N-arylated heterocycles.

Negishi Coupling: This involves the reaction of the bromo-oxazole with an organozinc reagent, catalyzed by palladium or nickel. Organozinc reagents are often highly reactive and can be prepared from a wide range of precursors.

| Coupling Reaction | Metal Catalyst | Coupling Partner | Bond Formed |

| Stille | Palladium | Organostannane (R-SnR'₃) | C-C |

| Sonogashira | Palladium/Copper | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) |

| Heck | Palladium | Alkene (R-CH=CH₂) | C-C (vinyl) |

| Buchwald-Hartwig | Palladium | Amine (R₂NH) | C-N |

| Negishi | Palladium/Nickel | Organozinc (R-ZnX) | C-C |

Electrophilic and Radical Transformations on the Oxazole Core

The inherent aromaticity of the oxazole ring dictates its reactivity towards electrophilic and radical species. Generally, the oxazole nucleus is considered an electron-rich heterocycle, yet it exhibits a relatively low reactivity towards electrophilic aromatic substitution compared to other five-membered heterocycles like pyrrole or furan. This reduced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom. For radical transformations, the stability of the oxazole ring makes direct radical additions or substitutions on the core challenging without specific activating factors.

Electrophilic substitution reactions on the oxazole ring are generally difficult and often require the presence of electron-donating groups to activate the ring system. pharmaguideline.com The regioselectivity of such reactions is influenced by the substitution pattern of the oxazole. In the case of 2,4-disubstituted oxazoles, the C5-position is typically the most susceptible to electrophilic attack, followed by the C4-position. However, in this compound, the C5-position is already substituted. The methyl groups at the C2 and C4 positions provide some activation to the ring. Conversely, the bromomethyl group at C5 is electron-withdrawing, which would further deactivate the ring, particularly the adjacent C4 position, towards electrophilic attack.

One of the classic electrophilic substitution reactions for electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring. chemistrysteps.commychemblog.comijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically requires an activated substrate. For 2,4-dialkyloxazoles, formylation, if it occurs, would be expected at the C5 position. Given that this position is blocked in this compound, the reaction is unlikely to proceed under standard Vilsmeier-Haack conditions.

Nitration and sulfonation are other common electrophilic aromatic substitution reactions. However, the strongly acidic conditions required for these reactions can lead to the protonation of the oxazole nitrogen, forming an oxazolium ion. This positively charged species is highly deactivated towards further electrophilic attack, making nitration and sulfonation of the oxazole ring generally unsuccessful. pharmaguideline.com

Halogenation of the oxazole ring is possible, but the outcome can be complex, leading to either substitution or addition products depending on the reaction conditions and the substitution pattern of the oxazole. clockss.org For instance, bromination of oxazoles can result in substitution at the C5 position. Again, with the C5 position occupied in the target molecule, direct halogenation on the oxazole core is not a straightforward transformation.

Radical transformations involving the oxazole core are less common. The aromatic stability of the oxazole ring makes it resistant to radical attack. While there are examples of radical reactions involving substituents on the oxazole ring, direct radical addition or substitution on the ring itself is not a widely reported phenomenon. Any potential radical reaction would likely require high energy input or the use of highly reactive radical species.

Table 1: Predicted Reactivity of this compound Towards Electrophilic and Radical Transformations on the Oxazole Core

| Reaction Type | Reagents | Predicted Outcome on the Oxazole Core | Rationale |

| Electrophilic Substitution | |||

| Vilsmeier-Haack Formylation | POCl₃, DMF | No reaction | The oxazole ring is deactivated by the C5-bromomethyl group, and the most reactive C5 position is substituted. |

| Nitration | HNO₃, H₂SO₄ | No reaction | Strongly acidic conditions lead to the formation of a deactivated oxazolium ion. pharmaguideline.com |

| Sulfonation | SO₃, H₂SO₄ | No reaction | Strongly acidic conditions lead to the formation of a deactivated oxazolium ion. pharmaguideline.com |

| Halogenation (e.g., Bromination) | Br₂ | No reaction or low yield of C4-substitution | The C5 position is blocked, and the ring is generally deactivated. |

| Radical Transformation | |||

| Radical Addition/Substitution | Radical Initiators (e.g., AIBN), Radical Species | No reaction | The aromatic oxazole ring is stable and not susceptible to typical radical attack. |

Advanced Applications of 5 Bromomethyl 2,4 Dimethyloxazole and Its Derivatives

Role as a Versatile Synthetic Building Block

5-(Bromomethyl)-2,4-dimethyloxazole is a key intermediate in the synthesis of more complex molecules. Its utility as a building block stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. nih.gov This allows for the introduction of the 2,4-dimethyloxazole (B1585046) moiety into a variety of molecular scaffolds.

The oxazole (B20620) core itself provides unique electronic properties and can influence the solubility and reactivity of the resulting molecules. scbt.com The versatility of this compound and similar compounds makes them valuable tools for chemists in drug discovery and materials science. cymitquimica.comfrontierspecialtychemicals.comasischem.comfrontierspecialtychemicals.com

A general scheme for the utility of 2-(bromomethyl)oxazoles involves their reaction with nucleophiles to displace the bromide and form a new bond. This has been demonstrated in the synthesis of 2-(azidomethyl)oxazoles, where the bromomethyl intermediate is treated with sodium azide. nih.gov

Table 1: Examples of Synthetic Building Blocks and Their Applications

| Building Block | Application | Reference |

| {[(3,5-dimethylisoxazol-4-yl)methyl]thio}acetic acid | Used in thiol-ene and acylation reactions. | scbt.com |

| 2-(Bromomethyl)oxazoles | Intermediates for nucleophilic displacement reactions. | nih.gov |

| 1H-pyrazole-4-sulfonyl chloride | Used for forming sulfonamide linkages. | scbt.com |

Integration into Bioactive Scaffolds in Medicinal Chemistry

The oxazole nucleus is a component of many biologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties. thepharmajournal.com The ability to functionalize the oxazole ring at multiple positions allows for the fine-tuning of pharmacological activity. researchgate.net

Development of Oxazole-Containing Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The oxazole ring, with its distinct structural and electronic properties, is a valuable component in the design of new pharmacophores.

For instance, derivatives of 3,5-dimethylisoxazole (B1293586) have been investigated for their biological activity. nih.gov The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine demonstrates the combination of an isoxazole (B147169) derivative with a natural alkaloid to create new potentially bioactive compounds. nih.gov This highlights the strategy of incorporating the oxazole moiety to explore new chemical space and develop novel therapeutic agents.

Scaffold Hopping and Structure-Activity Relationship Studies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, isosteric or isofunctional, scaffold to identify novel compounds with improved properties. The oxazole ring can be used as a replacement for other aromatic or heteroaromatic rings in a drug molecule.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a drug candidate. By systematically modifying the substituents on the oxazole ring and evaluating the biological activity of the resulting analogs, medicinal chemists can understand the key interactions between the drug and its target. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. acsmedchem.orgnih.gov

Applications in Polymer Science

The unique properties of the oxazole ring have also been exploited in the field of polymer science. The incorporation of oxazole moieties into polymer chains can impart specific functionalities and properties to the resulting materials. acs.org

Initiators for Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.govcmu.edumdpi.com The initiator plays a crucial role in these processes, determining the number of growing polymer chains. ut.ac.ir

Compounds containing a labile carbon-halogen bond, such as this compound, can potentially act as initiators for ATRP. The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates polymerization. ut.ac.irnih.gov

Similarly, in RAFT polymerization, a chain transfer agent (CTA) is used to control the polymerization. While not a direct initiator in the traditional sense, the principles of controlling radical processes are central to both techniques. mdpi.comsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.net

Table 2: Key Components in Controlled Radical Polymerization

| Technique | Key Component | Function | Reference |

| ATRP | Initiator (e.g., alkyl halide) | Determines the number of growing polymer chains. | ut.ac.ir |

| RAFT | Chain Transfer Agent (CTA) | Controls the polymerization process through reversible chain transfer. | mdpi.comsigmaaldrich.com |

Design of Functional Polymers with Oxazole Moieties

The incorporation of oxazole units into a polymer backbone or as side chains can lead to materials with tailored properties. core.ac.uk Poly(2-oxazoline)s, for example, are a class of polymers with a repeating oxazoline (B21484) unit, which is a related but distinct heterocyclic structure. These polymers exhibit a range of properties depending on the substituent at the 2-position and have applications in the biomedical field. core.ac.uksigmaaldrich.com

By analogy, polymers containing the 2,4-dimethyloxazole moiety could be designed to have specific thermal, mechanical, or electronic properties. The oxazole ring can influence the polymer's solubility, glass transition temperature, and thermal stability. acs.org The synthesis of such functional polymers opens up possibilities for creating new materials for a variety of applications.

Potential in Materials Science and Industrial Applications (e.g., dyes, anti-corrosive agents)

The unique chemical structure of this compound, featuring a reactive bromomethyl group and a stable heterocyclic oxazole ring, makes it and its derivatives promising candidates for various applications in materials science and industry. While research into its full potential is ongoing, current studies on similar oxazole derivatives highlight significant possibilities, particularly in the development of advanced dyes and anti-corrosive agents.

Dyes

The field of synthetic dyes extensively utilizes heterocyclic compounds as core structural motifs to create a wide spectrum of colors with enhanced properties such as brightness, stability, and affinity for various substrates. The synthesis of many dye classes, including azo dyes and styryl dyes, often involves the chemical modification of heterocyclic precursors. sphinxsai.comresearchgate.net

While direct synthesis of dyes from this compound is not yet extensively documented in publicly available research, the reactivity of its bromomethyl group presents a theoretical pathway for its use as a versatile building block in dye chemistry. This reactive site could be exploited to anchor the oxazole ring to various chromophoric systems through nucleophilic substitution reactions. This potential opens avenues for the creation of novel dyes where the oxazole moiety could influence the final color and performance properties of the dye molecule. Further research in this area could lead to the development of new colorants with unique characteristics.

Anti-Corrosive Agents

A more established application for oxazole derivatives lies in the field of corrosion inhibition. The corrosion of metals, particularly steel in acidic environments, is a significant industrial problem. Oxazole derivatives have emerged as effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. sphinxsai.combeilstein-journals.org This protective film hinders the contact of the corrosive medium with the metal, thereby reducing the rate of corrosion. beilstein-journals.org

The mechanism of inhibition by oxazole derivatives involves the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxazole ring, which facilitate strong adsorption onto the metal surface. sphinxsai.combeilstein-journals.org Studies have shown that the effectiveness of these inhibitors increases with their concentration. researchgate.net

Research on various oxazole derivatives has demonstrated their significant potential in protecting metals like mild steel and stainless steel from corrosion in aggressive acidic solutions. researchgate.netcymitquimica.com The inhibition efficiency of these compounds can be quantified using electrochemical techniques. The following table summarizes the inhibition efficiency of several oxazole derivatives as reported in scientific literature.

| Inhibitor | Concentration | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol | Not Specified | Mild Steel | Molar Hydrochloric Acid | Significant reduction in corrosion rate | researchgate.net |

| 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate | Not Specified | Mild Steel | Molar Hydrochloric Acid | Significant reduction in corrosion rate | researchgate.net |

| 4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole | Not Specified | Mild Steel | Molar Hydrochloric Acid | Significant reduction in corrosion rate | researchgate.net |

| Oxazole Derivative | 2 x 10⁻⁴ M | 316L Stainless Steel | Sulfamic Acid | 91 | cymitquimica.com |

These findings underscore the potential of the oxazole scaffold in developing new and effective anti-corrosive agents. The specific structure of this compound, with its additional reactive handle, could allow for its covalent attachment to surfaces or incorporation into polymer coatings, potentially leading to the development of highly durable and efficient corrosion protection systems.

Q & A

Basic: What are the optimal synthetic routes for 5-(Bromomethyl)-2,4-dimethyloxazole?

Answer:

The synthesis typically involves cyclization or functionalization of pre-oxazole precursors. A validated approach includes:

- Step 1: Reacting 4,4-dimethyl-2-(2-bromophenyl)-4,5-dihydrooxazole with organotin reagents under reflux conditions. For example, using triphenylstannyl derivatives in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours yields hypercoordinated intermediates .

- Step 2: Bromination of the methyl group via radical-initiated reactions using N-bromosuccinimide (NBS) and azo-initiators (e.g., AIBN) in carbon tetrachloride at 80°C .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ph₃SnCl, THF, 60°C | 72% | |

| 2 | NBS, CCl₄, 80°C | 65% |

Basic: How is this compound characterized using spectroscopic methods?

Answer:

A multi-technique approach is critical:

- FT-IR: Identify C-Br stretching vibrations at ~550–600 cm⁻¹ and oxazole ring vibrations (C=N) at 1600–1650 cm⁻¹ .

- ¹H/¹³C NMR: The bromomethyl group shows a singlet at δ 4.2–4.5 ppm (¹H) and δ 30–35 ppm (¹³C). Methyl groups on the oxazole ring appear as singlets at δ 2.1–2.4 ppm (¹H) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 232.04 for C₆H₈BrNO) .

Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| FT-IR | 550–600 cm⁻¹ (C-Br) | |

| ¹H NMR | δ 4.2–4.5 (s, CH₂Br) |

Advanced: What strategies address regioselectivity challenges in nucleophilic substitutions of the bromomethyl group?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Control: Bulky nucleophiles (e.g., tert-butoxide) favor substitution at the less hindered oxazole C4-methyl position.

- Electronic Control: Electron-deficient nucleophiles (e.g., amines) target the bromomethyl group due to its electrophilic nature.

- Catalytic Approaches: Use Pd(0) catalysts to mediate cross-coupling reactions, as demonstrated in Stille couplings with organotin reagents .

Advanced: How do computational studies (DFT/MD) explain the reactivity of this compound?

Answer:

- DFT Calculations: Reveal the bromomethyl group’s electrophilicity (LUMO energy ~ -1.5 eV), making it susceptible to nucleophilic attack. The oxazole ring’s aromaticity stabilizes transition states during substitution .

- MD Simulations: Predict solvation effects; polar solvents (e.g., DMSO) stabilize intermediates in SN2 mechanisms, while non-polar solvents favor radical pathways .

Basic: What are the key physical properties and stability considerations for this compound?

Answer:

- Melting Point: 82.5–85°C (decomposition observed above 100°C) .

- Solubility: Soluble in THF, DCM, and DMSO; poorly soluble in water.

- Stability: Light-sensitive; store under inert atmosphere at -20°C. Avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced: What are the mechanistic insights into the bromomethyl group's participation in cross-coupling reactions?

Answer:

- Oxidative Addition: Pd(0) catalysts activate the C-Br bond, forming a Pd(II) intermediate.

- Transmetallation: Organometallic reagents (e.g., Grignard) transfer alkyl/aryl groups to Pd.

- Reductive Elimination: Generates C-C bonds, as seen in Suzuki-Miyaura couplings with boronic acids .

Key Pathway:

this compound → Pd(II) complex → Transmetallation → Coupled product (e.g., biaryl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.